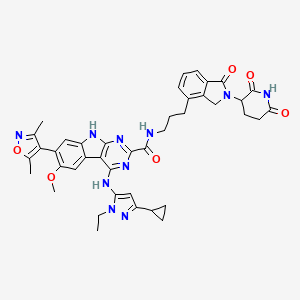

PROTAC BET degrader-2

Description

BenchChem offers high-quality PROTAC BET degrader-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC BET degrader-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUEUQTTCOYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: PROTAC BET Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BET degrader-2, a proteolysis-targeting chimera designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.

Core Concepts: PROTACs and BET Proteins

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers".[2][3] They play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.[4][5] Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[2]

Chemical Structure and Properties of PROTAC BET Degrader-2

PROTAC BET degrader-2 is identified as compound 25 in the seminal publication by Zhou B, et al. in the Journal of Medicinal Chemistry (2018).[6] It is a chimeric molecule composed of a ligand for BET proteins, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

| Property | Value |

| Chemical Name | (S)-4-(4-((2-(2-(2-((R)-1-(2,6-dioxopiperidin-3-yl)-2-oxo-2,3-dihydro-1H-isoindol-4-yl)oxy)ethoxy)ethoxy)ethyl)carbamoyl)phenyl)-5,7-dimethyl-6-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]carbazol-10-ium |

| Molecular Formula | C41H42N10O6 |

| CAS Number | 2093388-33-9 |

Quantitative Biological Data

The biological activity of PROTAC BET degrader-2 has been primarily characterized in acute leukemia cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Compound | IC50 (nM) | Reference |

| RS4;11 (Human B-cell precursor leukemia) | PROTAC BET degrader-2 (Compound 25) | 9.6 | [6] |

| MOLM-13 (Human acute myeloid leukemia) | PROTAC BET degrader-2 (Compound 25) | 50-100 (approx.) | [1][6] |

Table 2: BET Protein Degradation in RS4;11 Cells (3-hour treatment)

| Protein | PROTAC BET degrader-2 (Compound 25) Concentration | Degradation Level | Reference |

| BRD2 | 10 nM | Less potent and effective degradation | [1][6] |

| BRD3 | 10 nM | Effective degradation | [1][6] |

| BRD4 | 10 nM | Effective degradation | [1][6] |

Mechanism of Action and Signaling Pathways

PROTAC BET degrader-2 functions by inducing the degradation of BET proteins. This process disrupts the transcriptional machinery that is often hijacked by cancer cells to promote growth and survival.

BET Protein Signaling Pathway

BET proteins, particularly BRD4, are critical for the expression of key oncogenes like c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression.

References

- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BET Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC BET degrader-2, a specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD2, BRD3, and BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes such as c-MYC, making them attractive targets in oncology. PROTAC BET degrader-2 functions by inducing the selective degradation of these proteins, leading to potent anti-proliferative effects. This document outlines the core mechanism, presents available quantitative data, provides detailed experimental protocols for its characterization, and visualizes the key pathways and workflows.

Core Mechanism of Action

PROTAC BET degrader-2 operates through a catalytic mechanism that leverages the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. This process can be broken down into several key steps:

-

Ternary Complex Formation: PROTAC BET degrader-2 is a heterobifunctional molecule containing two key binding moieties connected by a flexible linker. One end binds to a member of the BET protein family (the protein of interest or POI), and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual binding results in the formation of a transient ternary complex, bringing the BET protein and the E3 ligase into close proximity.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the BET protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and shuttled to the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and proteolytically degrades the target BET protein into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, PROTAC BET degrader-2 is released and can engage another BET protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.

Quantitative Data

The efficacy of PROTAC BET degrader-2 is quantified by several key parameters that measure its ability to bind its targets, form a ternary complex, and induce degradation. While comprehensive quantitative data for PROTAC BET degrader-2 (also referred to as compound 25 in some literature) is not fully available in the public domain, this section summarizes the known values and provides representative data from other potent pan-BET degraders for comparative context.

| Parameter | PROTAC BET degrader-2 (Compound 25) | Representative Pan-BET Degrader (e.g., Compound 23/BETd-260) | Description |

| Cell Growth Inhibition IC50 | 9.6 nM (RS4;11 cells)[1] | 51 pM (RS4;11 cells) | Concentration of the degrader that inhibits cell proliferation by 50%. |

| Degradation DC50 | Not explicitly reported. Effective degradation of BRD3 and BRD4 observed at 10 nM. Less potent against BRD2. | BRD2: ~0.3 nM, BRD3: ~0.1 nM, BRD4: ~0.1 nM (3h treatment in RS4;11 cells) | Concentration of the degrader that induces 50% of the maximal degradation of the target protein. |

| Maximum Degradation (Dmax) | Not explicitly reported. | >95% for BRD2, BRD3, and BRD4 | The maximum percentage of target protein degradation achievable with the degrader. |

| Binding Affinity (Kd) - BET | Not explicitly reported. | Ki < 1 nM for BRD2, BRD3, and BRD4 (for the warhead portion) | Dissociation constant, indicating the binding affinity of the degrader to the BET bromodomains. |

| Binding Affinity (Kd) - CRBN | Not explicitly reported. | Not explicitly reported for the full degrader. | Dissociation constant, indicating the binding affinity of the degrader to the Cereblon E3 ligase. |

Signaling Pathways

The degradation of BET proteins by PROTAC BET degrader-2 has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival. Two of the most significant pathways impacted are the c-MYC and NF-κB signaling cascades.

Caption: Downstream signaling effects of BET protein degradation.

Experimental Protocols

The characterization of PROTAC BET degrader-2 involves a series of biochemical and cellular assays to confirm its mechanism of action and quantify its efficacy. Below are detailed protocols for two key experiments.

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the BET-PROTAC-CRBN ternary complex.

Materials:

-

GST-tagged BET bromodomain (e.g., BRD4(BD1))

-

His-tagged Cereblon/DDB1 complex (CRBN-DDB1)

-

PROTAC BET degrader-2

-

Terbium (Tb)-conjugated anti-GST antibody (Donor)

-

Fluorescein-conjugated anti-His antibody (Acceptor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of PROTAC BET degrader-2 in assay buffer.

-

In a 384-well plate, add the assay buffer.

-

Add the GST-BET bromodomain protein to a final concentration of 5 nM.

-

Add the His-CRBN-DDB1 complex to a final concentration of 20 nM.

-

Add the serially diluted PROTAC BET degrader-2 to the wells.

-

Incubate for 60 minutes at room temperature.

-

Add the Tb-anti-GST antibody (final concentration 2 nM) and Fluorescein-anti-His antibody (final concentration 10 nM).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation (e.g., at 340 nm).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration to generate a bell-shaped curve, characteristic of ternary complex formation.

Caption: Workflow for the TR-FRET based ternary complex formation assay.

Cellular BET Protein Degradation Assay (Western Blot)

This assay measures the reduction in cellular BET protein levels following treatment with the PROTAC.

Materials:

-

Cancer cell line (e.g., RS4;11)

-

PROTAC BET degrader-2

-

Cell culture medium and supplements

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-Vinculin or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response of PROTAC BET degrader-2 (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target BET protein (e.g., anti-BRD4) and a loading control antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the BET protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Caption: Step-by-step workflow for Western Blot analysis of BET protein degradation.

Conclusion

PROTAC BET degrader-2 is a potent and effective molecule for inducing the degradation of BET proteins. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, offers a powerful strategy to target these key epigenetic regulators. The downstream consequences of BET protein removal, including the suppression of c-MYC and NF-κB signaling, underscore its therapeutic potential in oncology. The experimental protocols detailed herein provide a framework for the robust characterization of this and other PROTAC molecules, facilitating further research and development in the exciting field of targeted protein degradation.

References

The Role of BET Proteins in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) domain family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on both histone and non-histone proteins, thereby acting as scaffolds to recruit transcriptional machinery to specific genomic loci.[1][2] Their involvement in fundamental cellular processes, including cell cycle progression, and their dysregulation in various diseases, particularly cancer, has made them attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of the functions of BET proteins in gene transcription, methodologies to study them, and their implications for drug development.

Core Functions of BET Proteins in Transcriptional Regulation

BET proteins are integral to multiple stages of gene transcription, from chromatin remodeling to transcriptional elongation. Their primary functions can be categorized as follows:

-

Recognition of Acetylated Lysine Residues: The tandem bromodomains of BET proteins function as "readers" of the histone code, specifically binding to acetylated lysine residues on histone tails, most notably on histones H3 and H4.[2][5] This interaction is a critical first step in targeting these proteins to active chromatin regions. The binding affinity of BET bromodomains for acetylated peptides can vary depending on the specific BET protein, the bromodomain (BD1 or BD2), and the context of the acetylated lysine residue.[5][6]

-

Recruitment of the Transcriptional Machinery: A key function of BRD4 is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers.[7][8] P-TEFb, which consists of CDK9 and Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and the initiation of productive transcriptional elongation.[8]

-

Chromatin Remodeling: BET proteins can recruit chromatin-modifying enzymes, such as histone acetyltransferases (HATs), to maintain a state of open and transcriptionally competent chromatin. This function is crucial for providing access to the DNA template for the transcriptional machinery.

-

Super-Enhancer Association and Function: BET proteins, particularly BRD4, are highly enriched at super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, such as MYC.[4] By binding to acetylated histones within these regions, BRD4 helps to stabilize the regulatory complexes at super-enhancers and promote high-level transcription of their target genes.

Quantitative Data on BET Protein Interactions and Activity

The following tables summarize key quantitative data related to the function of BET proteins in gene transcription.

Table 1: Binding Affinities (Kd) of BET Bromodomains for Acetylated Histone Peptides

| BET Protein | Bromodomain | Acetylated Peptide | Kd (μM) | Experimental Method |

| BRD4 | BD1 | H4Kac4 | 9 | NMR |

| BRD4 | BD2 | H4Kac4 | 74 | NMR |

| BRD4 | BD1 (tandem) | H4Kac4 | 23 | NMR |

| BRD4 | BD2 (tandem) | H4Kac4 | 125 | NMR |

| BRD2 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |

| BRD3 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |

| BRD4 | BD1 | H4K5acK8ac | ~1-2 | mRNA Display |

Data compiled from multiple sources.[5][6]

Table 2: Effect of the BET Inhibitor JQ1 on the Expression of Key Target Genes

| Cell Line | Gene | Treatment | Fold Change (log2) | Time Point | Experimental Method |

| H23 (Lung Cancer) | MYC | 500 nM JQ1 | Downregulated | 3, 6, 12, 24h | qPCR |

| LN-2683GS (Glioblastoma) | MYC | 1 µM JQ1 | Downregulated | 4, 12, 24, 48h | RNA-seq |

| LN-2683GS (Glioblastoma) | TUBB3 | 1 µM JQ1 | ~2-fold Up | 24h | RNA-seq |

| BV-2 (Microglia) | Inflammatory Genes | JQ1 + LPS | Downregulated | 2h, 4h | RNA-seq |

| SUM159 (Breast Cancer) | SE-associated genes | JQ1 | Preferentially Downregulated | 3h | RNA-seq |

Data compiled from multiple sources.[3][4][9][10]

Signaling and Workflow Diagrams

The following diagrams illustrate key pathways and experimental workflows related to BET protein function.

Caption: General mechanism of BET protein-mediated transcriptional activation.

Caption: Role of BRD4 at a super-enhancer to drive target gene expression.

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for BRD4

This protocol is adapted from standard procedures and is optimized for cultured mammalian cells.[11][12][13][14]

Materials:

-

Formaldehyde (37%)

-

Glycine (2.5 M)

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40)

-

Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)

-

ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

Protein A/G magnetic beads

-

Anti-BRD4 antibody (ChIP-grade)

-

RNase A and Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cultured cells (e.g., 1x10^7 cells per IP) with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes. Dounce homogenize to release nuclei.

-

Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Incubate on ice for 10 minutes. Sonicate the chromatin to an average fragment size of 200-600 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD4 antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

RNA Sequencing (RNA-seq) Analysis of BET Inhibitor-Treated Cells

This protocol outlines the general steps for analyzing gene expression changes in response to BET inhibitor treatment.[10][15]

Materials:

-

Cultured cells of interest

-

BET inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)

-

RNA extraction kit

-

DNase I

-

Library preparation kit for RNA-seq

-

High-throughput sequencer

Procedure:

-

Cell Treatment: Plate cells at an appropriate density. Treat cells with the desired concentration of the BET inhibitor or vehicle control for the specified time points.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure to perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the inhibitor-treated and control groups.[15]

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and pathways.

-

In Vitro Transcription Assay

This protocol provides a general framework for an in vitro transcription assay to assess the direct effect of BET proteins on transcriptional elongation.[8][16]

Materials:

-

Linear DNA template containing a promoter (e.g., adenovirus major late promoter) and a G-less cassette.

-

Recombinant BET proteins (e.g., BRD4)

-

Recombinant P-TEFb

-

RNA Polymerase II

-

General transcription factors (TFIID, TFIIA, TFIIB, TFIIE, TFIIF)

-

NTPs (ATP, CTP, UTP) and [α-32P]UTP

-

Heparin

-

Transcription buffer

-

RNA loading buffer

-

Polyacrylamide gel

Procedure:

-

Assemble Pre-initiation Complex (PIC): Incubate the DNA template with RNA Polymerase II and general transcription factors in transcription buffer to allow the formation of the PIC at the promoter.

-

Initiate Transcription: Add ATP, CTP, and a low concentration of UTP, including [α-32P]UTP, to allow for the synthesis of a short, paused transcript.

-

Add BET Proteins and P-TEFb: Add recombinant BET protein and P-TEFb to the reaction.

-

Promote Elongation: Add a high concentration of all four NTPs and heparin to the reaction. Heparin prevents re-initiation, ensuring that only a single round of transcription is analyzed.

-

Incubate: Incubate the reaction at 30°C for a defined period to allow for transcriptional elongation.

-

Stop Reaction and Analyze Transcripts: Stop the reaction by adding RNA loading buffer. Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize Results: Visualize the transcripts by autoradiography. An increase in the abundance of the full-length transcript in the presence of the BET protein and P-TEFb would indicate a direct role in promoting transcriptional elongation.

Conclusion

BET proteins are master regulators of gene transcription, acting as crucial adaptors that link the epigenetic landscape of acetylated chromatin to the transcriptional machinery. Their profound involvement in the control of key oncogenes and inflammatory genes has established them as highly promising targets for therapeutic intervention. A thorough understanding of their molecular functions, coupled with robust experimental methodologies as outlined in this guide, is essential for the continued development of novel and effective BET-targeting therapies. The quantitative data and pathway diagrams provided herein offer a valuable resource for researchers in both academia and industry who are dedicated to unraveling the complexities of BET protein biology and harnessing this knowledge for the treatment of human diseases.

References

- 1. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bromodomain and Extra-terminal (BET) Bromodomain Inhibition Activate Transcription via Transient Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence that P-TEFb alleviates the negative effect of DSIF on RNA polymerase II-dependent transcription in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 13. encodeproject.org [encodeproject.org]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

An In-Depth Technical Guide to Protein Degradation by PROTAC BET Degrader-2

For researchers, scientists, and drug development professionals, this guide elucidates the mechanism, quantitative efficacy, and experimental evaluation of PROTAC BET degrader-2, a molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2] PROTAC BET degrader-2 is a chemical entity that connects a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a ligand for the BET family of proteins (BRD2, BRD3, and BRD4).[1][3]

The degradation process is initiated through a three-step mechanism:

-

Ternary Complex Formation: PROTAC BET degrader-2 acts as a molecular bridge, facilitating the formation of a ternary complex between a BET protein and the CRBN E3 ligase complex (part of the broader Cullin4A ubiquitin ligase complex).[1][4] The ability of the PROTAC to cooperatively bind both proteins is crucial for its efficacy.

-

Ubiquitination: Once in close proximity within the ternary complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target BET protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Selectivity Profile of PROTAC BET Degrader-2

This technical guide provides a comprehensive overview of the target selectivity profile of PROTAC BET degrader-2 and its closely related analogues. Designed for researchers, scientists, and drug development professionals, this document details the degrader's mechanism of action, quantitative target engagement, and selectivity across the Bromodomain and Extra-Terminal (BET) family of proteins. It also includes detailed experimental protocols for key characterization assays.

Introduction: PROTACs and the BET Family

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to eliminate specific proteins from the cell.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.[3]

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers" that play a crucial role in regulating gene transcription.[4] They have emerged as key therapeutic targets in oncology and other diseases.[4][5] Small-molecule BET inhibitors have shown promise, but PROTAC-mediated degradation offers potential advantages, including increased potency and the ability to overcome resistance.[6][7]

This guide focuses on "PROTAC BET degrader-2" (also referred to as compound 25 in associated literature) and the highly potent analogue BETd-260 (compound 23), which were developed from an azacarbazole-based BET inhibitor tethered to a thalidomide derivative that binds to the E3 ligase Cereblon (CRBN).[4][8]

Mechanism of Action

The fundamental mechanism of a BET degrader involves the formation of a ternary complex between the target BET protein (e.g., BRD4), the PROTAC molecule, and the E3 ubiquitin ligase complex (e.g., CRBN).[] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[1]

References

- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC BET degrader-2(University of Michigan) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Critical Role of Cereblon in the Activity of PROTAC BET Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) has become a cornerstone of PROTAC development, particularly for targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in various cancers and inflammatory diseases. This technical guide provides an in-depth exploration of the essential role of Cereblon in the activity of PROTAC BET degraders, with a focus on the underlying molecular mechanisms, quantitative analysis of their efficacy, and detailed experimental protocols for their characterization.

The Mechanism of Action: A Cereblon-Mediated Cascade

The activity of a Cereblon-recruiting PROTAC BET degrader is a multi-step process initiated by the formation of a ternary complex. The PROTAC molecule acts as a molecular bridge, simultaneously binding to a BET protein (such as BRD4) and the substrate receptor Cereblon, which is a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in further catalytic cycles of degradation.

Below is a diagram illustrating the signaling pathway of Cereblon-mediated BET protein degradation by a PROTAC.

Caption: Cereblon-mediated degradation of BET proteins by a PROTAC.

Quantitative Analysis of PROTAC BET Degrader Activity

The efficacy of a PROTAC BET degrader is determined by several key quantitative parameters, including its binding affinity to both the BET protein and Cereblon, the stability and cooperativity of the ternary complex, and the efficiency of target degradation. The following tables summarize critical data for well-characterized Cereblon-recruiting BET degraders. While specific data for "PROTAC BET degrader-2" is limited, its reported high potency suggests similar or superior parameters to these established degraders.

Table 1: Binary Binding Affinities (Kd)

| Compound | Target | Kd (nM) | Assay Method | Reference |

| dBET1 | BRD4 (BD1) | 20 | AlphaScreen | [1] |

| CRBN-DDB1 | 18000 (approx.) | FP | [2] | |

| dBET6 | BRD4 (BD1) | < 100 | Competition | [3] |

| CRBN-DDB1 | < 100 | Competition | [3] | |

| ARV-825 | BRD4 | - | - | - |

| Cereblon | - | - | - | |

| PROTAC BET degrader-2 | BET | Not Available | - | - |

| Cereblon | Not Available | - | - |

Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax)

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Cereblon Dependent? | Reference |

| dBET1 | AML Cells | 140-350 | >90 | Yes | [1] |

| dBET6 | Colon, Breast, etc. | 0.001-0.5 µM | >90 | Yes | [4] |

| ARV-825 | MM cells | Varies | >90 | Yes | [5] |

| PROTAC BET degrader-2 | RS4;11 | IC50 = 9.6 nM | Not Available | Yes | [6] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of PROTAC BET degrader activity. Below are methodologies for key assays.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the PROTAC-induced ternary complex in live cells.

Caption: Workflow for the NanoBRET™ ternary complex formation assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids encoding for NanoLuc®-fused BET protein (e.g., BRD4) and HaloTag®-fused Cereblon using a suitable transfection reagent.[7]

-

-

Cell Plating:

-

24 hours post-transfection, plate the cells in a 96-well white assay plate at a density of 2 x 10^4 cells per well.

-

-

Ligand and PROTAC Addition:

-

48 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM and incubate for at least 2 hours at 37°C.[8]

-

Prepare serial dilutions of the PROTAC BET degrader in Opti-MEM and add to the wells.

-

-

Substrate Addition and Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.[9]

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 of ternary complex formation.

-

In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Caption: Workflow for the in vitro ubiquitination assay.

Detailed Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

-

E1 activating enzyme (e.g., UBE1) at ~50 nM.

-

E2 conjugating enzyme (e.g., UBE2D2) at ~200 nM.

-

Recombinant CRL4^CRBN^ complex at ~100 nM.

-

Biotinylated ubiquitin at ~5 µM.

-

Recombinant BET protein (e.g., BRD4) at ~100 nM.[10]

-

-

-

PROTAC Addition and Incubation:

-

Add the PROTAC BET degrader at the desired concentration.

-

Incubate the reaction mixture at 37°C for 1-2 hours.[10]

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detect the ubiquitinated BET protein by Western blotting using an anti-BET antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands indicates polyubiquitination.[11]

-

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction of the target protein levels in cells following PROTAC treatment.

Caption: Workflow for Western blot analysis of protein degradation.

Detailed Methodology:

-

Cell Treatment:

-

Plate cells (e.g., RS4;11) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC BET degrader for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target BET protein and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using software like ImageJ. Normalize the BET protein signal to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

The Indispensable Role of Cereblon

The activity of Cereblon-recruiting PROTACs is critically dependent on the presence and functionality of Cereblon. Studies using Cereblon knockout or knockdown cell lines have unequivocally demonstrated that in the absence of Cereblon, these PROTACs fail to induce BET protein degradation.[13] This confirms that the observed degradation is not due to off-target effects but is a direct consequence of the PROTAC-mediated recruitment of the CRL4^CRBN^ E3 ligase.

Caption: Cereblon is essential for PROTAC-mediated BET degradation.

Conclusion

Cereblon plays a central and indispensable role in the mechanism of action of a major class of PROTAC BET degraders. The ability of these bifunctional molecules to effectively hijack the CRL4^CRBN^ E3 ligase complex is paramount to their therapeutic potential. A thorough understanding of the molecular interactions, coupled with rigorous quantitative characterization through the detailed experimental protocols provided in this guide, is essential for the successful design and development of next-generation protein degraders. As the field of targeted protein degradation continues to evolve, the foundational principles established through the study of Cereblon-recruiting PROTACs will undoubtedly pave the way for novel therapeutics targeting a wide array of previously "undruggable" proteins.

References

- 1. dBET1 | 1799711-21-9 | Benchchem [benchchem.com]

- 2. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Ubiquitination Assay - Profacgen [profacgen.com]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Ternary Complex of PROTAC BET Degrader-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ternary complex formed by PROTAC BET degrader-2, a molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins. Due to the limited availability of specific quantitative data for PROTAC BET degrader-2 in the public domain, this guide will present the known information for this specific degrader and will use the well-characterized BET PROTAC, MZ1, as an illustrative example to provide detailed insights into the biophysical and biochemical characterization of such ternary complexes.

Introduction to PROTAC BET Degraders and the Ternary Complex

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for the subsequent ubiquitination and degradation of the target protein.[2]

BET proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a key role in regulating gene transcription and are attractive therapeutic targets in oncology.[3][] PROTAC BET degraders, such as PROTAC BET degrader-2, are designed to target these proteins for degradation.[3] PROTAC BET degrader-2 is a potent degrader of BET proteins with an IC50 value of 9.6 nM for cell growth inhibition in RS4;11 leukemia cells.[5] It functions by engaging Cereblon (CRBN) as the E3 ligase.[6][7]

Mechanism of Action: The Ubiquitin-Proteasome Pathway

The mechanism of action for a PROTAC BET degrader involves a series of steps culminating in the degradation of the target BET protein. This process is initiated by the formation of the key ternary complex.

Quantitative Data on Ternary Complex Formation

The stability and formation of the ternary complex are key determinants of a PROTAC's efficacy. These are quantified by measuring binding affinities, kinetics, and cooperativity.

PROTAC BET Degrader-2

Quantitative data for the ternary complex of PROTAC BET degrader-2 is primarily available from Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.[6][7]

| Parameter | Value | Assay | Target Protein | E3 Ligase | Reference |

| Maximal PROTAC Efficacy Concentration | 12.3 nM | TR-FRET | BRD2(BD1) | CRBN(DDB1) | [6][7] |

| Cell Growth Inhibition IC50 | 9.6 nM | Cell-based | BET proteins | CRBN | [5] |

Illustrative Example: MZ1

MZ1 is a well-studied BET degrader that recruits the von Hippel-Lindau (VHL) E3 ligase. Extensive biophysical data is available for its ternary complex with BRD4's second bromodomain (BRD4BD2).

Table 1: Binary and Ternary Complex Binding Affinities and Kinetics for MZ1

| Interaction | KD (nM) | kon (M-1s-1) | koff (s-1) | Assay | Reference |

| MZ1 + VCB | 75.2 | - | - | SPR | [8] |

| MZ1 + BRD4BD2 | 1 (approx.) | - | - | SPR | [9] |

| VCB-MZ1-BRD4BD2 (Ternary) | 5.4 | - | - | SPR | [8] |

| VCB-MZ1-BRD4BD2 (Ternary) | 4.4 ± 1.0 | - | - | ITC | [10] |

Table 2: Cooperativity of MZ1-induced Ternary Complex Formation

| Ternary Complex | Cooperativity (α) | Assay | Reference |

| VCB-MZ1-BRD4BD2 | 15 | ITC | [9] |

| VCB-MZ1-BRD4BD2 | 26 | SPR | [9] |

Note: Cooperativity (α) is a measure of the synergistic binding in the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of one protein partner increases the affinity for the other.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PROTAC ternary complexes. Below are protocols for key experiments.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is adapted from a study that characterized the ternary complex of PROTAC BET degrader-2.[6][7]

Objective: To measure the formation of the BRD2(BD1)/PROTAC/CRBN(DDB1) ternary complex.

Materials:

-

GST-tagged BRD2(BD1) protein

-

His-tagged CRBN(DDB1) protein complex

-

Tb-anti-GST antibody (donor fluorophore)

-

AF488-anti-His antibody (acceptor fluorophore)

-

PROTAC BET degrader-2

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of PROTAC BET degrader-2 in the assay buffer.

-

In a 384-well plate, add the following components to each well:

-

Tb-anti-GST antibody (final concentration, e.g., 2 nM)

-

GST-BRD2(BD1) protein (final concentration, e.g., 2 nM)

-

His-CRBN(DDB1) protein complex (final concentration, e.g., 8 nM)

-

AF488-anti-His antibody (final concentration, e.g., 4 nM)

-

-

Add the serially diluted PROTAC BET degrader-2 to the wells. Include a DMSO control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) and plot it against the PROTAC concentration to determine the maximal efficacy concentration.

Surface Plasmon Resonance (SPR) - Illustrative Protocol for MZ1

This protocol is based on studies of the MZ1 ternary complex.[11]

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

-

VHL-ElonginC-ElonginB (VCB) complex (biotinylated for surface capture)

-

BRD4BD2 protein

-

MZ1 PROTAC

-

SPR instrument with a streptavidin-coated sensor chip

-

Running buffer (e.g., HBS-EP+)

Procedure for Ternary Complex Analysis:

-

Immobilize the biotinylated VCB complex on the streptavidin-coated sensor chip.

-

Prepare a series of MZ1 concentrations in the running buffer.

-

Prepare a constant, near-saturating concentration of BRD4BD2 in the running buffer.

-

For each MZ1 concentration, create a sample by mixing it with the BRD4BD2 solution.

-

Inject the MZ1/BRD4BD2 samples over the VCB-functionalized surface and monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) for the ternary complex.

-

To determine cooperativity, perform a separate experiment to measure the binary binding of MZ1 to the immobilized VCB in the absence of BRD4BD2 and calculate α = KD(binary) / KD(ternary).

Isothermal Titration Calorimetry (ITC) - Illustrative Protocol for MZ1

This protocol is based on studies of the MZ1 ternary complex.[9][10]

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of ternary complex formation.

Materials:

-

VCB complex

-

BRD4BD2 protein

-

MZ1 PROTAC

-

ITC instrument

-

Titration buffer (e.g., PBS)

Procedure:

-

Prepare a solution of the VCB complex in the ITC cell.

-

Prepare a solution of MZ1 and a saturating concentration of BRD4BD2 in the injection syringe.

-

Perform a series of injections of the MZ1/BRD4BD2 solution into the VCB solution while monitoring the heat change.

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

Cellular Degradation Assay (Western Blot)

Objective: To quantify the degradation of BET proteins in cells upon treatment with a PROTAC.

Materials:

-

Cell line of interest (e.g., RS4;11)

-

PROTAC BET degrader-2

-

Cell lysis buffer

-

Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of PROTAC BET degrader-2 for a specified time (e.g., 24 hours). Include a DMSO control.

-

Lyse the cells and quantify the total protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against the target BET proteins and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.

Conclusion

The formation of a stable and cooperative ternary complex is fundamental to the mechanism of action of PROTAC BET degraders. While specific quantitative data for the ternary complex of PROTAC BET degrader-2 is emerging, detailed biophysical characterization, as exemplified by studies on MZ1, provides a robust framework for understanding and optimizing these novel therapeutic agents. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the intricate molecular interactions that drive targeted protein degradation. A thorough understanding of the ternary complex is essential for the rational design of next-generation PROTACs with improved potency and selectivity.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. biorxiv.org [biorxiv.org]

- 5. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 8. o2hdiscovery.co [o2hdiscovery.co]

- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC BET Degrader-2 Effects on BRD2, BRD3, and BRD4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of representative PROTAC BET degraders—ARV-771, MZ1, and dBET1—on the bromodomain and extra-terminal (BET) family of proteins: BRD2, BRD3, and BRD4. We delve into the quantitative aspects of their degradation efficiency and binding affinities, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation.

Introduction to PROTAC BET Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play crucial roles in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation. PROTACs targeting BET proteins have emerged as a promising therapeutic strategy, offering potential advantages over traditional inhibitors, such as increased potency and duration of action. This guide focuses on three well-characterized BET degraders: ARV-771, MZ1, and dBET1.

Quantitative Data on PROTAC BET Degrader Activity

The following tables summarize the binding affinities and degradation efficiencies of ARV-771, MZ1, and dBET1 for BRD2, BRD3, and BRD4.

Table 1: Binding Affinities (Kd, nM) of PROTAC BET Degraders to BET Bromodomains

| PROTAC | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Reference(s) |

| ARV-771 | 34 | 4.7 | 8.3 | 7.6 | 9.6 | 7.6 | [1] |

| MZ1 | 382 | 115 | 225 | 148 | 139 | 125 | [2] |

| dBET1 | - | - | - | - | 20 | - | [3] |

Note: "-" indicates data not available in the reviewed literature.

Table 2: Degradation Efficiency (DC50, nM) of PROTAC BET Degraders

| PROTAC | Cell Line | BRD2 (DC50) | BRD3 (DC50) | BRD4 (DC50) | Reference(s) |

| ARV-771 | 22Rv1 | < 5 | < 5 | < 5 | [4][5] |

| MZ1 | HeLa | ~1000 | ~1000 | ~100 | [2] |

| dBET1 | MV4;11 | - | - | < 100 | [3] |

Note: DC50 values can vary significantly depending on the cell line and experimental conditions. "-" indicates data not available in the reviewed literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC BET degraders.

Western Blotting for BET Protein Degradation

Objective: To quantify the degradation of BRD2, BRD3, and BRD4 upon treatment with a PROTAC BET degrader.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for BRD2, BRD3, and BRD4, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis:

-

Plate cells and treat with the PROTAC degrader at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of BET protein degradation on cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC degrader for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To detect the formation of the ternary complex between the BET protein, the PROTAC, and the E3 ligase.

Materials:

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific for the E3 ligase (e.g., VHL or CRBN) or the BET protein

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Protocol:

-

Cell Lysis:

-

Treat cells with the PROTAC degrader for a short duration (e.g., 1-2 hours).

-

Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the E3 ligase or the BET protein to capture the complex.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using an elution buffer.

-

-

Western Blot Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by PROTAC BET degraders and a typical experimental workflow.

PROTAC Mechanism of Action

Caption: Mechanism of PROTAC-mediated degradation of BET proteins.

c-MYC Signaling Pathway

Caption: Regulation of the c-MYC signaling pathway by BRD4 and its disruption by PROTACs.

NF-κB Signaling Pathway

Caption: Involvement of BRD4 in the NF-κB signaling pathway and its inhibition by PROTACs.[13][14]

Hedgehog Signaling Pathway

Caption: Regulation of the Hedgehog signaling pathway by BRD4 and its disruption by PROTACs.[8][10]

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of PROTAC BET degraders.

Concluding Remarks

PROTAC BET degraders represent a powerful therapeutic strategy with the potential to overcome some of the limitations of traditional BET inhibitors. This guide has provided a comprehensive overview of the effects of ARV-771, MZ1, and dBET1 on BRD2, BRD3, and BRD4. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein are intended to equip researchers and drug development professionals with the necessary information to advance their research in this exciting field. Further investigation into the differential roles of BRD2, BRD3, and BRD4, and the development of more selective BET degraders, will undoubtedly pave the way for novel and effective therapies for a range of diseases.

References

- 1. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]

- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD3 Regulates the Inflammatory and Stress Response in Rheumatoid Arthritis Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. What are BRD3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Epigenetic targeting of Hedgehog pathway transcriptional output through BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. biorxiv.org [biorxiv.org]

In Vitro Potency of a PROTAC BET Degrader in Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and mechanism of action of the highly potent Bromodomain and Extra-Terminal (BET) protein degrader, QCA570. This compound, developed as a Proteolysis Targeting Chimera (PROTAC), has demonstrated exceptional efficacy in preclinical leukemia models. For clarity, this guide also includes data on the related and potent predecessor compound, BETd-260 (also known as ZBC260). These degraders represent a significant advancement over traditional BET inhibitors by harnessing the cell's own ubiquitin-proteasome system to eliminate target proteins entirely, rather than merely blocking their function.

Compound Profile and Mechanism of Action

QCA570 is a heterobifunctional molecule composed of a ligand that binds to BET proteins (BRD2, BRD3, and BRD4) and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1] This dual-binding capacity allows QCA570 to act as a molecular bridge, bringing BET proteins into close proximity with the E3 ligase machinery. This induced proximity leads to the poly-ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The result is the rapid and efficient elimination of BET proteins from the cell.[2]

Caption: Mechanism of Action for the BET PROTAC Degrader QCA570.

Downstream Signaling: c-MYC Repression

BET proteins, particularly BRD4, are critical epigenetic "readers" that regulate the transcription of key oncogenes.[3] In many hematological malignancies, BRD4 is recruited to super-enhancers that drive the expression of the master transcription factor c-MYC.[2][4] By degrading BRD4, BET PROTACs effectively evict this co-activator from the MYC gene locus, leading to a rapid and profound suppression of c-MYC transcription and subsequent protein expression.[5][6] The downregulation of c-MYC is a primary driver of the anti-proliferative and pro-apoptotic effects observed in leukemia cells.[7]

Caption: Downstream signaling effects following BRD4 degradation by QCA570.

Quantitative In Vitro Potency in Leukemia Cell Lines

QCA570 demonstrates exceptional potency against acute leukemia cell lines, with IC50 values for cell growth inhibition in the low picomolar range. This is significantly more potent than first-generation BET inhibitors and earlier-generation PROTACs. The data highlights its effectiveness across different leukemia subtypes.

| Compound Name | Cell Line | Assay Type | Metric | Value (nM) | Reference |

| QCA570 | MV4;11 | Cell Growth Inhibition | IC50 | 0.0083 | [1] |

| QCA570 | RS4;11 | Cell Growth Inhibition | IC50 | 0.032 | [1] |

| QCA570 | MOLM-13 | Cell Growth Inhibition | IC50 | 0.062 | [1] |

| BETd-260 | RS4;11 | Cell Growth Inhibition | IC50 | 0.051 | [6][8] |

| BETd-260 | MOLM-13 | Cell Growth Inhibition | IC50 | 2.2 | [6][8] |

Note: Values are presented in nanomolars (nM) for consistency. QCA570 values were reported as 8.3, 32, and 62 pM, respectively.[1] BETd-260 was reported to induce degradation of BRD4 at concentrations as low as 30 pM in RS4;11 cells.[6]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize BET degraders, based on methodologies described in the cited literature.

Cell Viability / Proliferation Assay (CCK-8 / MTS)

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed leukemia cells (e.g., RS4;11, MV4;11) in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of appropriate culture medium.[9]

-

Compound Treatment: Prepare serial dilutions of the PROTAC degrader (e.g., QCA570) in culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 to 96 hours) at 37°C in a 5% CO₂ incubator.[8][9]

-

Reagent Addition: Add 10 µL of a tetrazolium-based reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS) to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing metabolically active cells to convert the substrate into a colored formazan product.[10]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to a vehicle control (e.g., DMSO) to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blot for BET Protein Degradation

This protocol is used to directly visualize and quantify the degradation of target proteins.

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Steps:

-

Cell Treatment & Lysis: Treat leukemia cells with varying concentrations of the PROTAC degrader for a defined time (e.g., 3 to 24 hours).[7] Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band density to the loading control (GAPDH) to determine the relative protein levels and calculate DC50 (concentration for 50% degradation).[7]

Conclusion

The PROTAC BET degrader QCA570 exhibits extraordinary in vitro potency against multiple leukemia cell lines, driven by its efficient, proteasome-mediated degradation of BRD2, BRD3, and BRD4. Its ability to profoundly suppress the key oncogenic driver c-MYC at picomolar concentrations underscores its potential as a transformative therapeutic strategy for hematological malignancies. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and other targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. The essential transcriptional function of BRD4 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

PROTAC BET degrader-2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC BET degrader-2, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical properties, mechanism of action, and key experimental protocols for its characterization.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 2093388-33-9 | [1][2][3][4] |

| Molecular Weight | 770.84 g/mol | [2][3][4] |

| Molecular Formula | C41H42N10O6 | [3][4] |

Mechanism of Action

PROTAC BET degrader-2 operates via the proteolysis-targeting chimera (PROTAC) mechanism. This heterobifunctional molecule consists of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both the target protein and the E3 ligase, PROTAC BET degrader-2 facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional inhibition, leading to the efficient removal of BET proteins from the cellular environment.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Ternary complex formation - Profacgen [profacgen.com]

- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

The Dawn of Picopower: A Technical Guide to Potent PROTAC BET Degraders

For Researchers, Scientists, and Drug Development Professionals